4'-Hydroxytamoxifen

Vue d'ensemble

Description

It is an active metabolite of tamoxifen and is under investigation for various estrogen-dependent conditions, including cyclic breast pain and gynecomastia . This compound is known for its potent estrogen agonist and antagonist activities, making it a valuable tool in both clinical and research settings .

Méthodes De Préparation

4’-Hydroxytamoxifen can be synthesized through several routes. One common method involves the hydroxylation of tamoxifen. This process typically requires the use of specific catalysts and controlled reaction conditions to ensure the selective formation of the hydroxylated product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

4’-Hydroxytamoxifen undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone-type metabolites.

Reduction: This process can convert the compound into less active forms.

Substitution: Common reagents for these reactions include strong acids or bases, which can facilitate the replacement of functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, glucuronidation of 4’-Hydroxytamoxifen results in the formation of glucuronide conjugates .

Applications De Recherche Scientifique

Breast Cancer Treatment

- Mechanism of Action : 4-OHT functions as a competitive antagonist at estrogen receptors in breast tissue, preventing estrogen from promoting tumor growth. This mechanism is crucial in the management of hormone receptor-positive breast cancer.

- Clinical Trials : Various clinical trials have evaluated the efficacy of 4-OHT compared to tamoxifen. For instance, studies indicate that 4-OHT may provide enhanced therapeutic benefits due to its higher affinity for estrogen receptors and improved pharmacokinetic properties .

Topical Applications

- TamoGel Development : 4-Hydroxytamoxifen is under development as a topical gel formulation (tentatively named TamoGel) for treating conditions such as cyclical mastalgia and hyperplasia of the breast. Phase II clinical trials have shown promising results, indicating that topical application may reduce systemic side effects associated with oral administration .

| Study | Indication | Phase | Outcome |

|---|---|---|---|

| Trial A | Cyclical Mastalgia | II | Positive results; reduction in symptoms observed |

| Trial B | Breast Hyperplasia | II | Further studies required for approval |

Genotoxicity Studies

Research has investigated the genotoxic potential of 4-OHT. While some studies suggest that it can form DNA adducts leading to potential mutagenic effects, others indicate that these effects may not translate to carcinogenic outcomes in vivo due to efficient detoxification mechanisms in intact cells .

- Key Findings :

Research on Other Conditions

Emerging research suggests potential applications of 4-OHT beyond breast cancer:

- Bone Density Improvement : Some studies indicate that SERMs like 4-OHT may have beneficial effects on bone density, making them candidates for osteoporosis treatment .

- Metabolic Effects : Investigations into the lipid-modulating effects of 4-OHT reveal its potential role in improving lipid profiles in postmenopausal women .

Case Study 1: Efficacy in Breast Cancer Management

A cohort study involving women with early-stage ER-positive breast cancer demonstrated that those treated with 4-OHT had significantly lower recurrence rates compared to those receiving standard tamoxifen therapy. This study highlights the importance of personalized medicine and the need for further exploration into optimal dosing strategies for different patient demographics.

Case Study 2: Topical Application Safety

In a clinical trial assessing the safety and efficacy of TamoGel, participants reported fewer systemic side effects compared to oral tamoxifen. This finding supports the hypothesis that localized treatment may mitigate adverse effects while maintaining therapeutic efficacy.

Mécanisme D'action

4’-Hydroxytamoxifen exerts its effects by binding to estrogen receptors, inducing a conformational change in the receptor. This results in the blockage or alteration of the expression of estrogen-dependent genes . The compound acts as a tissue-selective agonist-antagonist of the estrogen receptors ERα and ERβ, with mixed estrogenic and antiestrogenic activities depending on the tissue . It also acts as an agonist of the G protein-coupled estrogen receptor with relatively low affinity .

Comparaison Avec Des Composés Similaires

4’-Hydroxytamoxifen is unique compared to other selective estrogen receptor modulators due to its potent activity and specific binding properties. Similar compounds include:

Tamoxifen: The parent compound from which 4’-Hydroxytamoxifen is derived.

Raloxifene: Another selective estrogen receptor modulator with different tissue selectivity.

Toremifene: Similar to tamoxifen but with a different side effect profile.

These compounds share some similarities in their mechanisms of action but differ in their specific applications and side effects.

Activité Biologique

4'-Hydroxytamoxifen (4-OHT) is a potent metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This article explores the biological activity of 4-OHT, including its mechanisms of action, pharmacokinetics, and cytotoxic effects on various cancer cell lines.

4-OHT primarily functions by binding to estrogen receptors (ERs), particularly ERα and ERβ, leading to its antagonistic or agonistic effects depending on the tissue context. In breast cancer cells, 4-OHT acts as an antagonist, inhibiting the proliferative effects of estrogen. This mechanism is crucial in reducing tumor growth in hormone-sensitive cancers.

- Estrogen Receptor Binding : 4-OHT binds with high affinity to ERs, resulting in a conformational change that alters gene expression related to cell proliferation and apoptosis.

- Transcriptional Activity : The binding of 4-OHT to ERs can either activate or repress gene transcription, influencing pathways involved in cell survival and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of 4-OHT indicates significant variability in its metabolism and efficacy among individuals. Key findings include:

- Metabolism : After oral administration of tamoxifen, it is metabolized primarily in the liver to 4-OHT. This conversion is facilitated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.

- Glucuronidation : Studies have shown that glucuronidation plays a significant role in the metabolism of 4-OHT, with UGT1A4 being a key enzyme involved. Variants in this enzyme can affect the pharmacological response to tamoxifen therapy .

- Half-Life : The half-life of 4-OHT varies but is generally around 7 to 14 hours, allowing for sustained therapeutic levels with appropriate dosing regimens.

Cytotoxic Effects

Research has demonstrated that 4-OHT exhibits cytotoxic effects on various cancer cell lines. A notable study evaluated its impact on human endometrial adenocarcinoma cell lines HEC-1B and HEC-1A:

- Cell Viability : At concentrations ranging from 10 nM to 100 µM, 4-OHT significantly reduced cell viability, indicating a dose-dependent cytotoxic effect. Higher concentrations (10 µM) resulted in substantial growth inhibition without typical apoptotic markers .

| Concentration (µM) | Cell Line HEC-1B Viability (%) | Cell Line HEC-1A Viability (%) |

|---|---|---|

| 10 | Decreased | Decreased |

| 100 | Significant decrease | Significant decrease |

Case Studies

Several case studies highlight the clinical relevance of 4-OHT:

- Breast Cancer Treatment : In clinical settings, patients receiving tamoxifen therapy often exhibit varying responses attributed to genetic polymorphisms affecting the metabolism of tamoxifen to its active metabolites like 4-OHT. A study found that patients with certain UGT1A4 polymorphisms had altered drug clearance rates and therapeutic outcomes .

- Combination Therapies : Research has explored the combination of 4-OHT with other therapeutic agents to enhance anticancer efficacy. For instance, combining 4-OHT with aromatase inhibitors has shown promising results in overcoming resistance mechanisms in breast cancer cells.

Propriétés

IUPAC Name |

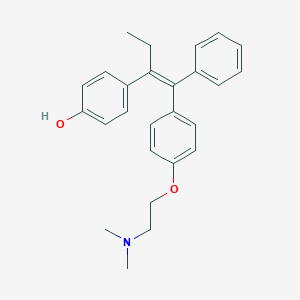

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODQJNMQWMSYGS-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873019 | |

| Record name | 4'-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82413-23-8 | |

| Record name | 4′-Hydroxytamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82413-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4'-hydroxytamoxifen interact with its primary target, the estrogen receptor alpha (ERα)?

A1: this compound (4-OHT) binds to the ligand-binding domain of ERα, inducing a conformational change distinct from that induced by estradiol. [] This altered conformation prevents ERα from interacting with coactivator proteins like GRIP1, hindering its transcriptional activity. []

Q2: What are the downstream effects of 4-OHT binding to ERα in breast cancer cells?

A2: By antagonizing ERα, 4-OHT inhibits the expression of estrogen-responsive genes crucial for cell growth and proliferation in ERα-positive breast cancer cells, ultimately leading to growth arrest and apoptosis. [] This antiestrogenic effect is also observed in the regulation of oncogenes like c-myc and cyclin D1. []

Q3: Does 4-OHT interact with other targets besides ERα?

A3: Yes, studies show that 4-OHT can induce the expression of a Na+-dependent uridine transporter in MCF-7 cells, a characteristic associated with cellular differentiation. [] This suggests a potential regulatory role of uridine transport in the transition to the neoplastic state.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C26H29NO2, and its molecular weight is 387.5 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research articles don't focus on detailed spectroscopic data, techniques like mass spectrometry have been used to characterize 4-OHT and its metabolites, especially in studies investigating its metabolic pathways. []

Q6: Are there any specific challenges associated with the stability and formulation of this compound for therapeutic use?

A6: While the provided research doesn't delve into specific material compatibility issues, formulating 4-OHT for transdermal delivery has been explored using ratite oils as carriers. [] These formulations aimed to enhance drug permeation and potentially improve therapeutic efficacy for breast cancer treatment.

Q7: Does this compound possess any catalytic properties?

A7: 4-OHT is not known to possess intrinsic catalytic properties. Its mechanism of action primarily involves competitive binding to ERα, modulating gene transcription rather than directly catalyzing chemical reactions.

Q8: Have computational methods been employed to study this compound and its derivatives?

A8: Yes, molecular mechanics calculations have been used to predict the stability of carbocations formed from alpha-hydroxylated metabolites of 4-OHT and its analogues. [] These studies provide insights into the structure-activity relationships and genotoxic potential of these compounds.

Q9: How do structural modifications of this compound affect its activity and potency?

A9: Studies comparing 4-OHT with its alpha-hydroxylated metabolite and idoxifene, another nonsteroidal antiestrogen, reveal that 4-substitution significantly impacts DNA reactivity. [] The bis-hydroxylated 4-OHT metabolite exhibits higher DNA adduct formation than 4-OHT, whereas alpha-hydroxyidoxifene shows reduced reactivity, highlighting the importance of the 4-position in influencing genotoxic potential.

Q10: What strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A10: Research has focused on utilizing ratite oils like emu oil as carriers for transdermal delivery of 4-OHT. [] These formulations show promising results in enhancing drug permeation through the skin, potentially offering an alternative administration route with improved bioavailability and reduced systemic side effects.

A10: The provided research articles primarily focus on the molecular mechanisms and therapeutic potential of 4-OHT rather than SHE regulations.

Q11: How is this compound metabolized in the body?

A11: 4-OHT is a major active metabolite of tamoxifen, primarily metabolized by CYP2D6. Studies using isotopic labeling and mass spectrometry have helped characterize the metabolic pathways of tamoxifen, identifying metabolites like alpha-hydroxytamoxifen N-oxide and alpha-hydroxy-N-desmethyltamoxifen. []

Q12: Does the co-administration of other substances affect the pharmacokinetics of this compound?

A12: Yes, studies have shown that curcumin, a natural compound, can significantly increase the bioavailability of tamoxifen, likely by inhibiting CYP3A4-mediated metabolism and P-glycoprotein efflux. [] This co-administration may also affect the formation of 4-OHT.

Q13: What in vitro and in vivo models have been used to evaluate the efficacy of this compound in breast cancer?

A13: Various in vitro models, including ERα-positive breast cancer cell lines like MCF-7 and T47DA18, have been used extensively to study the effects of 4-OHT on cell proliferation, gene expression, and apoptosis. [, , ] Additionally, animal models, particularly rat models, have been utilized to investigate the pharmacokinetics, metabolism, and genotoxicity of 4-OHT and its metabolites. [, ]

Q14: What are the known mechanisms of resistance to this compound in breast cancer?

A14: One of the major challenges in breast cancer treatment is the development of resistance to antiestrogen therapy, including 4-OHT. Studies have shown that clonal variants of MCF-7 cells, even without direct antiestrogen selection, can exhibit varying degrees of sensitivity to 4-OHT, indicating inherent resistance mechanisms. []

Q15: Can resistance to this compound lead to cross-resistance to other antiestrogen therapies?

A15: While the provided research doesn't explicitly address cross-resistance, the development of antiestrogen resistance is a complex process often involving multiple pathways. Resistance to 4-OHT may coincide with resistance to other antiestrogens like fulvestrant. []

A15: The provided research focuses on the molecular mechanisms and therapeutic potential of 4-OHT rather than its detailed toxicology and safety profile.

Q16: What strategies have been explored to enhance the delivery of this compound to specific targets or tissues?

A16: Researchers have investigated the potential of transdermal delivery using ratite oils as carriers for 4-OHT. [] This approach aims to improve drug permeation through the skin, potentially allowing for targeted delivery to breast tissue while minimizing systemic exposure.

Q17: Are there any known biomarkers that can predict the efficacy of this compound treatment or monitor treatment response?

A17: While the provided research doesn't pinpoint specific biomarkers for predicting 4-OHT efficacy, understanding the expression and activity of ERα, as well as the involvement of CYP2D6 in its metabolism, is crucial for tailoring treatment strategies. [, ]

Q18: What analytical techniques have been employed to characterize, quantify, and monitor this compound?

A18: Mass spectrometry, particularly online HPLC-electrospray ionization MS, has been instrumental in identifying and characterizing 4-OHT metabolites, shedding light on its metabolic pathways and potential for forming DNA-reactive species. [] Additionally, radiometric assays using tritiated 4-OHT have been employed to study its permeation through the skin in transdermal delivery studies. []

A18: The provided research articles primarily focus on the biomedical aspects of 4-OHT, with limited information regarding its environmental impact and degradation.

A18: The provided research articles don't specifically address the dissolution and solubility characteristics of 4-OHT.

A18: The provided research articles mainly focus on the scientific findings and don't delve into the details of analytical method validation for 4-OHT quantification or characterization.

A18: The provided research articles primarily focus on the scientific findings and don't provide specific information on quality control and assurance procedures for 4-OHT.

A18: The provided research articles don't cover the immunogenicity or immunological responses associated with 4-OHT.

Q19: Does this compound interact with drug transporters?

A21: Yes, studies suggest that 4-OHT might be a substrate for the P-glycoprotein efflux transporter. [] This interaction could have implications for its absorption and distribution in the body, potentially impacting its bioavailability.

Q20: Can this compound or its parent compound, tamoxifen, influence the activity of drug-metabolizing enzymes?

A22: Yes, both tamoxifen and 4-OHT have been shown to induce cytochrome P450 3A4 (CYP3A4) in human hepatocytes. [] This induction is thought to be mediated by the activation of the pregnane X receptor (PXR).

Q21: Does the interaction of tamoxifen and 4-OHT with drug-metabolizing enzymes have any clinical implications?

A23: Yes, the induction of CYP3A4 by tamoxifen and 4-OHT can significantly impact the clearance of other drugs metabolized by this enzyme, potentially leading to drug interactions and altered therapeutic outcomes. []

A21: The provided research articles mainly focus on the pharmaceutical applications and molecular mechanisms of 4-OHT, with limited information on its biocompatibility and biodegradability.

Q22: Are there any potential alternatives or substitutes for this compound in the treatment of breast cancer?

A22: The provided research articles don't specifically address the recycling and waste management aspects related to 4-OHT.

A22: The provided research highlights the use of various research tools and resources, including cell culture models, animal models, molecular biology techniques (e.g., reporter assays, siRNA knockdown, Western blotting), and analytical techniques like mass spectrometry, to investigate the properties and mechanisms of 4-OHT.

A27: The development and introduction of tamoxifen and subsequently its active metabolite, 4-OHT, marked a significant milestone in the treatment of hormone-responsive breast cancer. [] These compounds have been instrumental in improving survival rates and remain cornerstones of endocrine therapy for this disease.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.